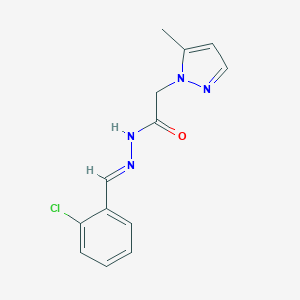![molecular formula C16H20N2OS B443421 (E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-PROPENAMIDE](/img/structure/B443421.png)
(E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-PROPENAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-PROPENAMIDE is a synthetic organic compound characterized by its unique chemical structure This compound features a propenamide backbone with a tert-butylphenyl group and a dihydrothiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-PROPENAMIDE typically involves a multi-step process. The starting materials include 4-(tert-butyl)benzaldehyde and 2-aminothiazoline. The key steps in the synthesis are:
Condensation Reaction: 4-(tert-butyl)benzaldehyde reacts with 2-aminothiazoline under basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.
Amidation: The amine is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-PROPENAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Similar in having a substituted phenyl group but differs in functional groups and overall structure.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Shares the tert-butylphenyl moiety but has a different core structure.
Uniqueness
(E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-PROPENAMIDE is unique due to its combination of a propenamide backbone with a tert-butylphenyl group and a dihydrothiazolyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C16H20N2OS |
|---|---|
Molecular Weight |
288.4g/mol |
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C16H20N2OS/c1-16(2,3)13-7-4-12(5-8-13)6-9-14(19)18-15-17-10-11-20-15/h4-9H,10-11H2,1-3H3,(H,17,18,19)/b9-6+ |
InChI Key |
MKBNQMCQEMJHFS-RMKNXTFCSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=NCCS2 |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=NCCS2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=NCCS2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-{4-nitrophenyl}acetamide](/img/structure/B443339.png)


![ETHYL 4,5-DIMETHYL-2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE](/img/structure/B443344.png)
![N-(2,6-dichlorophenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B443345.png)

![3-[(4-Fluorophenyl)sulfanyl]-1-(4-{3-[(4-fluorophenyl)sulfanyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)-2,5-pyrrolidinedione](/img/structure/B443351.png)

![4-bromo-N'-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B443356.png)
![(4E)-5-amino-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B443358.png)
![(4E)-5-amino-4-[2-(3,4-dichlorophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B443359.png)

![Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B443361.png)
